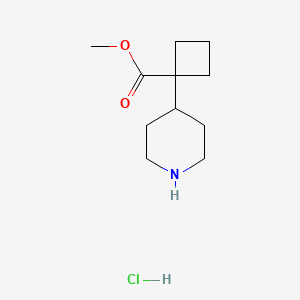

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2247106-72-3 . It has a molecular weight of 233.74 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 233.74 .Applications De Recherche Scientifique

Enzyme Inhibition Studies

Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine have been developed as highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors. These analogues demonstrate significant enzyme inhibition, highlighting their potential in biochemical research and therapeutic applications (Senten et al., 2004).

Crystal Structure Analysis

The crystal and molecular structure of compounds closely related to Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride have been characterized through X-ray diffraction. These studies provide insights into the molecular configurations and interactions within such compounds, contributing to a deeper understanding of their chemical properties and potential applications in material science (Szafran et al., 2007).

Synthetic Chemistry Applications

Research into the synthesis of novel compounds featuring the piperidine structure, such as Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride, has led to the development of new synthetic methodologies. These advances facilitate the creation of complex molecules for use in chemical research, pharmaceutical development, and other scientific fields (Moustafa & Pagenkopf, 2010).

Anticancer Research

The synthesis and evaluation of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure have demonstrated promising anticancer activities. These compounds, related in structure to Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride, showcase the potential of piperidine derivatives in developing new anticancer therapies (Rehman et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h9,12H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDWTBXQQYHORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea](/img/structure/B2852063.png)

![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)

![5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2852071.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)

![N-cyclohexyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2852076.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)